molecular formula C13H13N B7763250 3-(3-Methylphenyl)aniline

3-(3-Methylphenyl)aniline

Cat. No. B7763250
M. Wt: 183.25 g/mol
InChI Key: IGBRHNWAPXUJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methylphenyl)aniline is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Methylphenyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Methylphenyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Corrosion Inhibition : Aniline derivatives like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline are found to be efficient corrosion inhibitors for mild steel in acidic environments. They exhibit increased inhibition efficiency with higher concentrations and their adsorption follows Langmuir's isotherm (Daoud et al., 2014).

  • Electroluminescence Application : Aniline derivatives like N,N-di(3-(3-methyl-1H-pyrazol-1-yl)phenyl)aniline are used in the synthesis of luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have potential applications in organic light-emitting diode (OLED) devices, displaying a range of emission colors and high external quantum efficiency (Vezzu et al., 2010).

  • Bacterial Degradation of Aniline : Delftia sp. AN3, a bacterial strain capable of degrading aniline and its derivatives, suggests the potential application of aniline derivatives in bioremediation and wastewater treatment. The bacteria can grow on aniline concentrations up to 5000 mg/l, indicating its effectiveness in environments with high aniline concentrations (Liu et al., 2002).

  • Nephrotoxicity Studies : Studies on aniline and its derivatives, like monochlorophenyl anilines, have been conducted to assess their nephrotoxic potential. Understanding the toxicological impact of these compounds is crucial for occupational health and safety in industries where they are used (Rankin et al., 1986).

  • Synthesis of Polymers : Aniline derivatives are used in the synthesis of polymers with specific properties. For example, the copolymerization of aniline with 3-methyl thiophene using periodic acid as an oxidant, results in copolymers with altered conductivity and thermal stability depending on the monomer concentration (Şenkul et al., 2012).

  • Pharmacological Applications : Novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones, synthesized from 3-methyl aniline, have been studied for their analgesic and anti-inflammatory properties. These compounds show promising results in comparison to standard drugs, with some exhibiting mild ulcerogenic potential (Alagarsamy et al., 2007).

  • Sensor Applications : Aniline derivatives are used in the development of gas sensors. For instance, aniline reduced graphene oxide has shown promising results as a sensor for ammonia, demonstrating high sensitivity and excellent recovery properties (Huang et al., 2013).

properties

IUPAC Name

3-(3-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBRHNWAPXUJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3'-Methylbiphenyl-3-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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